2,6-Dimethoxy-5-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidin-4-amine
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Overview
Description
N-Allyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.
Introduction of Methoxy Groups: Methoxy groups are introduced at positions 2 and 6 through methylation reactions using reagents such as methyl iodide in the presence of a base like cesium carbonate.
Allylation: The allyl group is introduced at the nitrogen atom through an allylation reaction using allyl bromide.
Thiomethylation: The methylthio group is introduced at position 5 through a thiomethylation reaction using methylthiolating agents.
Industrial Production Methods
Industrial production of N-Allyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Allyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy or methylthio groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-Allyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Allyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxy-4-aminopyrimidine: Lacks the allyl and methylthio groups.
5-Methylthio-2,6-dimethoxypyrimidine: Lacks the allyl group.
N-Allyl-4-aminopyrimidine: Lacks the methoxy and methylthio groups.
Uniqueness
N-Allyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine is unique due to the presence of all three functional groups (allyl, methoxy, and methylthio) on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
89587-77-9 |
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Molecular Formula |
C10H15N3O2S |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2,6-dimethoxy-5-methylsulfanyl-N-prop-2-enylpyrimidin-4-amine |
InChI |
InChI=1S/C10H15N3O2S/c1-5-6-11-8-7(16-4)9(14-2)13-10(12-8)15-3/h5H,1,6H2,2-4H3,(H,11,12,13) |
InChI Key |
QDORLISSWCUATJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1SC)NCC=C)OC |
Origin of Product |
United States |
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